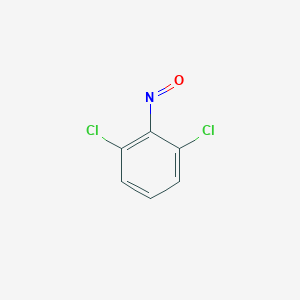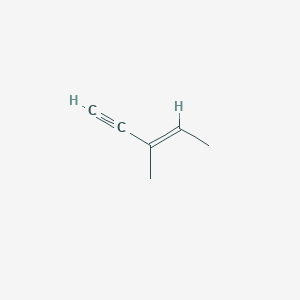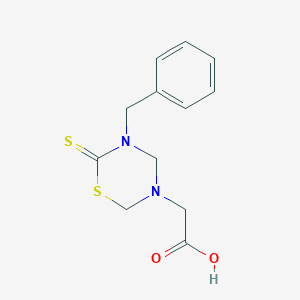
2,6-Dichloronitrosobenzene
描述
3,5-二羟基苯甲醛是一种有机化合物,其分子式为C7H6O3。它是苯甲醛的衍生物,其特征是在苯环的3和5位上存在两个羟基。 该化合物为白色至奶油色结晶固体,以其芳香特性而闻名 .
准备方法
合成路线和反应条件: 3,5-二羟基苯甲醛可以通过多种方法合成。 一种常见的方法是使对羟基苯乙酸的异丙醚与3,5-二羟基苯甲醛缩合 . 另一种方法包括在室温下使用四氢呋喃中的四氢硼钠和三甲基硼酸酯 .
工业生产方法: 3,5-二羟基苯甲醛的工业生产通常涉及在受控条件下对合适的前体进行催化氧化。 工业方法的具体细节通常是专有的,但它们通常旨在最大限度地提高产量和纯度,同时最大限度地减少对环境的影响 .
化学反应分析
反应类型: 3,5-二羟基苯甲醛会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的羧酸。
还原: 还原反应可以将其转化为醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 溴或硝酸等试剂可用于卤化或硝化反应.
主要产物:
氧化: 3,5-二羟基苯甲酸。
还原: 3,5-二羟基苯甲醇。
取代: 根据所用试剂的不同,各种取代的苯甲醛.
科学研究应用
3,5-二羟基苯甲醛在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂的有机分子(包括药物和农药)的构建单元.
生物学: 它是生物活性化合物(如支气管扩张剂特布他林)合成的前体.
医药: 研究探索了它作为抗真菌剂的潜力,因为它能够破坏细胞抗氧化系统.
工业: 它被用于生产染料、香料和聚合物.
5. 作用机理
3,5-二羟基苯甲醛的作用机理根据其应用而有所不同。 在抗真菌研究中,它靶向细胞抗氧化成分,如超氧化物歧化酶和谷胱甘肽还原酶,从而破坏氧化还原稳态并抑制真菌生长 . 在药物化学中,它作为活性药物成分的前体,影响各种生物途径 .
作用机制
The mechanism of action of 3,5-Dihydroxybenzaldehyde varies depending on its application. In antifungal research, it targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing various biological pathways .
相似化合物的比较
类似化合物:
3,4-二羟基苯甲醛(原儿茶醛): 结构相似,但羟基位于3和4位.
2,4-二羟基苯甲醛: 另一种异构体,羟基位于2和4位.
独特性: 3,5-二羟基苯甲醛由于其特定的羟基位置而独一无二,这会影响其反应性和它可以发生的反应类型。 这种位置使其在合成某些药物和复杂有机分子中特别有用 .
属性
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
| Record name | 2,6-Dichloronitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-66-7 | |
| Record name | 2,6-Dichloronitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-nitrosobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?
A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?
A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].
Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?
A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















